N-(2,3-dihydro-1H-isoindol-5-ylmethyl)-3-hydroxy-3-phenylpropanamide
Description
N-(2,3-dihydro-1H-isoindol-5-ylmethyl)-3-hydroxy-3-phenylpropanamide is a complex organic compound with potential applications in various fields of scientific research. This compound features a unique structure that includes an isoindoline moiety, a hydroxy group, and a phenylpropanamide backbone, making it an interesting subject for chemical and pharmacological studies.
Properties
IUPAC Name |
N-(2,3-dihydro-1H-isoindol-5-ylmethyl)-3-hydroxy-3-phenylpropanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O2/c21-17(14-4-2-1-3-5-14)9-18(22)20-10-13-6-7-15-11-19-12-16(15)8-13/h1-8,17,19,21H,9-12H2,(H,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NZITZJCXQMXBEN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(CN1)C=C(C=C2)CNC(=O)CC(C3=CC=CC=C3)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,3-dihydro-1H-isoindol-5-ylmethyl)-3-hydroxy-3-phenylpropanamide typically involves multi-step organic reactions One common approach is to start with the preparation of the isoindoline intermediate, which can be achieved through the reduction of phthalimide derivatives
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. Techniques such as continuous flow chemistry and the use of advanced catalysts can be employed to enhance the efficiency of the synthesis process. Additionally, purification methods like recrystallization and chromatography are crucial to obtain the desired compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
N-(2,3-dihydro-1H-isoindol-5-ylmethyl)-3-hydroxy-3-phenylpropanamide can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl compound.
Reduction: The amide group can be reduced to an amine.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Substitution: Electrophilic reagents like bromine or nitric acid can be used for aromatic substitution.
Major Products Formed
Oxidation: Formation of a ketone or aldehyde.
Reduction: Formation of an amine derivative.
Substitution: Formation of substituted aromatic compounds.
Scientific Research Applications
N-(2,3-dihydro-1H-isoindol-5-ylmethyl)-3-hydroxy-3-phenylpropanamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(2,3-dihydro-1H-isoindol-5-ylmethyl)-3-hydroxy-3-phenylpropanamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The presence of the hydroxy and amide groups allows for hydrogen bonding and other interactions that can influence the compound’s biological activity.
Comparison with Similar Compounds
Similar Compounds
- N-(isoindolin-5-ylmethyl)acetamide
- N-(2,3-dihydro-1,3-dioxo-1H-isoindol-5-yl)acetamide
- N-(2-methyl-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)carbamate
Uniqueness
N-(2,3-dihydro-1H-isoindol-5-ylmethyl)-3-hydroxy-3-phenylpropanamide is unique due to its specific combination of functional groups and structural features. The presence of the isoindoline moiety, along with the hydroxy and phenylpropanamide groups, provides a distinct set of chemical and biological properties that differentiate it from similar compounds.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
